molecular formula C6HF9O6 B3319942 Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]- CAS No. 1190931-41-9

Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-

Cat. No. B3319942
CAS RN: 1190931-41-9
M. Wt: 340.05 g/mol
InChI Key: CJAXBZSIMAURNW-UHFFFAOYSA-N
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Description

“Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-” is a complex organofluorine compound . It’s an ammonium salt .

Scientific Research Applications

Polymer Production Aid

Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, as a polymer production aid, is used in the manufacture of fluoropolymers. In a study on its safety assessment for use in food contact materials, it was concluded that there is no safety concern for consumers when used under high-temperature conditions (at least 370 °C) for repeated use with all types of foodstuffs (Flavourings, 2014).

Effects on Aquatic Species

Research focusing on the effects of C6O4, a variant of this compound used as a surfactant and emulsifier and a substitute for perfluorooctanoic acid (PFOA), has been detected in aquatic environments. Studies revealed that C6O4 affects cellular and biochemical parameters of clams, suggesting ecological implications for its presence in aquatic environments (Fabrello et al., 2021).

Spectroscopic and Structural Characterization

The supramolecular solid-state structure and vibrational spectroscopy of salts derived from this compound have been investigated. This study aids in understanding the molecular complexes formed and their aggregation properties, useful in various scientific applications (Milani et al., 2013).

In Vitro Ecotoxicological Studies

In vitro studies on the effects of C6O4 on haemocytes of the clam Ruditapes philippinarum have shown significant effects on cell morphology, enzyme activity, and chromosomal stability. This research is critical in understanding the ecotoxicological impacts of such compounds on marine life (Fabrello et al., 2021).

Esterification Applications

In a different context, derivatives ofthis compound have shown remarkable effects in selective esterifications of primary alcohols. This study demonstrates its potential in synthetic organic chemistry, particularly in facilitating various esterification reactions (Wang et al., 2012).

Electrochemical Fluorination

Electrochemical fluorination of ester derivatives of this compound and related substances has been investigated for producing perfluoroacid fluorides and perfluorospiroethers. These findings are significant in the field of fluorine chemistry, highlighting the versatility of these compounds in synthesizing fluorinated materials (Takashi et al., 2005).

Catalysis in Chemical Synthesis

Studies have also explored the catalytic properties of compounds related to acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-. This includes research on acid-catalyzed condensations of glycerol with various aldehydes and ketones, demonstrating the compound's potential in creating novel platform chemicals (Deutsch et al., 2007).

Synthesis of Fluorinated Materials

In conducting polymer research, related fluorinated materials have been synthesized for use in various applications. This includes the production of partially fluorinated polyphenylenevinylene, illustrating the compound's utility in creating advanced materials (Krebs & Jensen, 2003).

Safety and Hazards

This compound is potentially hazardous. The safety information provided indicates that it may cause burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9O6/c7-2(8,1(16)17)18-3(9)4(10,19-5(11,12)13)21-6(14,15)20-3/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXBZSIMAURNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC1(C(OC(O1)(F)F)(OC(F)(F)F)F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60882627
Record name Perfluoro(2-[5-methoxy-1,3-dioxolan-4-yloxy]acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60882627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-

CAS RN

1190931-41-9
Record name 2,2-Difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190931-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro(2-[5-methoxy-1,3-dioxolan-4-yloxy]acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60882627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.207.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-
Reactant of Route 2
Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-
Reactant of Route 3
Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-
Reactant of Route 4
Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-
Reactant of Route 5
Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-
Reactant of Route 6
Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-

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